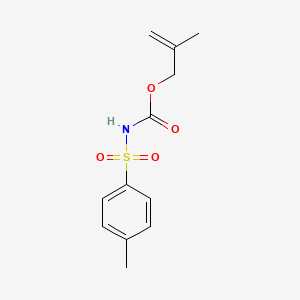![molecular formula C11H14 B14492093 3-Methylidenebicyclo[4.2.2]deca-7,9-diene CAS No. 65211-61-2](/img/structure/B14492093.png)
3-Methylidenebicyclo[4.2.2]deca-7,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenebicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a methylene group attached to a bicyclo[422]deca-7,9-diene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and tandem catalysis may offer scalable routes for its production in the future.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidenebicyclo[4.2.2]deca-7,9-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene group and the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-Methylidenebicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Its reactivity and structural properties can be leveraged in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylene group and the bicyclic framework, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo[4.2.2.02,5]deca-3,7-diene : Another related compound with a more complex tricyclic structure .
Bicyclo[4.2.2]deca-3,7-diene: A similar compound with a bicyclic structure but without the methylene group.
Uniqueness
3-Methylidenebicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the methylene group, which imparts distinct reactivity and structural properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
65211-61-2 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
3-methylidenebicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C11H14/c1-9-2-3-10-4-6-11(8-9)7-5-10/h4-7,10-11H,1-3,8H2 |
Clave InChI |
ZLNMEPGHJOGDBQ-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC2C=CC(C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


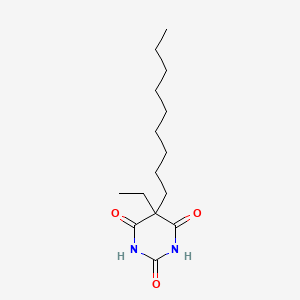
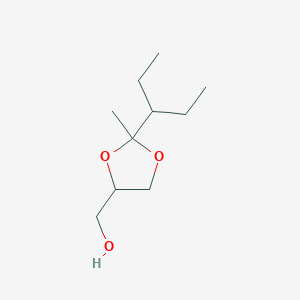

![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
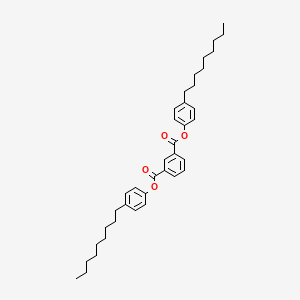
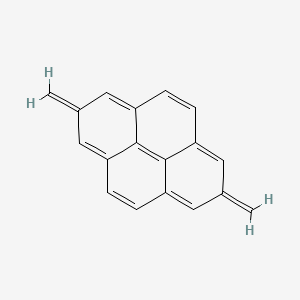

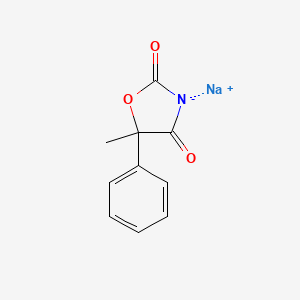
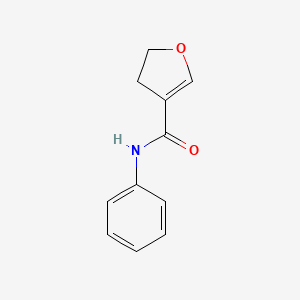
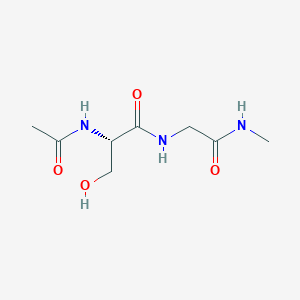
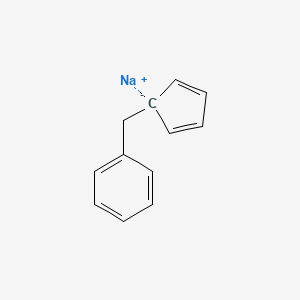
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

